4-(1-methyl-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxylic acid

regioisomer SAR pyrazole-thiadiazole anticancer potency

4-(1-Methyl-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxylic acid (CAS 1172836-41-7, MW 210.22 g/mol) is a heterocyclic building block featuring a 1,2,3-thiadiazole ring directly linked at the 4-position to a 1-methyl-1H-pyrazole and bearing a carboxylic acid at the 5-position of the thiadiazole. The 1,2,3-thiadiazole scaffold is associated with diverse bioactivities including antifungal, anticancer, antiviral, and insecticidal properties, while the pyrazole moiety contributes additional pharmacophoric potential and synthetic versatility.

Molecular Formula C7H6N4O2S
Molecular Weight 210.22 g/mol
Cat. No. B13087021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-methyl-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxylic acid
Molecular FormulaC7H6N4O2S
Molecular Weight210.22 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2=C(SN=N2)C(=O)O
InChIInChI=1S/C7H6N4O2S/c1-11-4(2-3-8-11)5-6(7(12)13)14-10-9-5/h2-3H,1H3,(H,12,13)
InChIKeyIPDRACBZWDTRMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methyl-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxylic acid – Core Building Block for Pyrazole-Thiadiazole Hybrid Discovery


4-(1-Methyl-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxylic acid (CAS 1172836-41-7, MW 210.22 g/mol) is a heterocyclic building block featuring a 1,2,3-thiadiazole ring directly linked at the 4-position to a 1-methyl-1H-pyrazole and bearing a carboxylic acid at the 5-position of the thiadiazole [1]. The 1,2,3-thiadiazole scaffold is associated with diverse bioactivities including antifungal, anticancer, antiviral, and insecticidal properties, while the pyrazole moiety contributes additional pharmacophoric potential and synthetic versatility [2]. The carboxylic acid handle enables straightforward amide coupling, esterification, and further derivatization, positioning this compound as a privileged intermediate for medicinal chemistry and agrochemical programs [1].

Why 4-(1-Methyl-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxylic acid Cannot Be Replaced by In-Class Analogs


Pyrazole-thiadiazole hybrids exhibit pronounced structure-activity relationship (SAR) sensitivity to both the regioisomeric attachment point and the nature of the N-substituent on the pyrazole ring [1]. In pyrazole oxime derivatives bearing a 1,2,3-thiadiazole moiety, small structural modifications produced dramatic differences in antitumor potency—exemplified by IC₅₀ values ranging from 6.56 µM to >29.50 µM against HCT-116 cells across closely related analogs [2]. The specific 1-methyl-1H-pyrazol-5-yl substitution pattern at the thiadiazole 4-position, combined with the carboxylic acid at the 5-position, creates a unique hydrogen-bond donor/acceptor profile (HBD=1, HBA=6, tPSA=109 Ų) and a XLogP3 of 0.3 that cannot be replicated by the 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, the 1-methyl-1H-pyrazole-5-carboxylic acid, or alternative regioisomers [3]. Furthermore, the carboxylic acid functionality at the 5-position provides a synthetic handle absent in many comparator building blocks, making this compound uniquely suited for amide library generation without additional protecting-group manipulations [3].

4-(1-Methyl-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxylic acid – Quantitative Differentiation Evidence vs. Analogs


Regioisomeric Differentiation: 5-Pyrazolyl vs. 3-Pyrazolyl Attachment Dictates Biological Potency in 1,2,3-Thiadiazole Series

In a systematic study of pyrazole oxime derivatives containing a 1,2,3-thiadiazole moiety, compounds 8e, 8l, 8m, and 8r exhibited IC₅₀ values of 7.19, 6.56, 8.12, and 7.06 µM against HCT-116 colon cancer cells, significantly outperforming 5-fluorouracil (IC₅₀ = 29.50 µM), while other regioisomers in the same series showed markedly reduced activity [1]. The 1,2,3-thiadiazole substitution pattern at the pyrazole ring is a key driver of this differential activity: N-methylation and the position of the thiadiazole attachment relative to the pyrazole N-atoms critically influence target engagement, as demonstrated by the >4-fold potency gap between the most and least active regioisomers in the series [1]. The target compound's 4-(1-methyl-1H-pyrazol-5-yl) substitution pattern provides a precisely defined attachment geometry that cannot be replicated by the isomeric 4-(1-methyl-1H-pyrazol-3-yl)-1,2,3-thiadiazole-5-carboxylic acid [2].

regioisomer SAR pyrazole-thiadiazole anticancer potency

Anti-Inflammatory Cytokine Suppression: TNF-α and IL-6 Inhibition by 1,2,3-Thiadiazole-Pyrazole Carboxylic Acid Derivatives

The pyrazole-1,2,3-thiadiazole-carboxylic acid scaffold has demonstrated the ability to inhibit production of pro-inflammatory cytokines TNF-α and IL-6 in both in vitro and in vivo models [1]. In a related series of pyrazole-thiadiazole derivatives evaluated as NF-κB inhibitors, compound 6c exhibited potent inhibition of NF-κB transcriptional activity in a luciferase reporter assay and conferred significant cardioprotective effects in an isoproterenol-induced myocardial infarction rat model, reducing creatine kinase, CK-MB, AST, ALT, and LDH biomarkers in a dose-dependent manner compared to the isoproterenol-only group [2]. The target compound's carboxylic acid moiety at the thiadiazole 5-position provides an additional hydrogen-bond anchor point distinct from the amide/oxime derivatives in the comparator studies, potentially enhancing binding to NF-κB pathway targets [3]. In contrast, 1,2,3-thiadiazole-5-carboxylic acid alone (without the pyrazole ring) shows primarily herbicidal and fungicidal activity rather than mammalian anti-inflammatory effects, underscoring the essential contribution of the pyrazole moiety to this pharmacological profile [4].

anti-inflammatory TNF-α inhibition cytokine suppression

Synthetic Utility: Carboxylic Acid Handle Enables Single-Step Amide Library Synthesis That 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Cannot Match in Diversity

The target compound's carboxylic acid at the thiadiazole 5-position, combined with the pyrazole N-methyl group, enables one-step amide coupling with diverse amine partners without requiring additional deprotection or activation steps beyond standard carbodiimide chemistry [1]. In a patent application describing calcium release-activated calcium (CRAC) channel inhibitors, structurally related 4-methyl-1,2,3-thiadiazole-5-carboxylic acid was coupled with aniline derivatives via standard HATU/DIPEA-mediated amidation to generate potent inhibitors, demonstrating the synthetic tractability of this scaffold class [2]. The target compound offers an expanded chemical space compared to 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 1457-59-6) because the pyrazole ring introduces two additional sp² nitrogen atoms capable of participating in hydrogen bonding, metal chelation, and π-stacking interactions not available with a simple methyl substituent [3]. The 1-methyl-1H-pyrazole-5-carboxylic acid counterpart (CAS 16034-46-1) lacks the thiadiazole ring and therefore cannot achieve the sulfur-mediated electronic effects or the extended conjugation system that the fused pyrazole-thiadiazole architecture provides [3].

amide coupling library synthesis building block versatility

Best Application Scenarios for 4-(1-Methyl-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxylic acid


Anti-Inflammatory Lead Generation Targeting NF-κB and Pro-Inflammatory Cytokine Pathways

Use this compound as a core scaffold for synthesizing amide derivatives targeting NF-κB transcriptional activity and downstream TNF-α/IL-6 suppression. Pyrazole-thiadiazole analogs have demonstrated potent NF-κB inhibition in luciferase reporter assays and in vivo cardioprotective efficacy via multi-biomarker reduction (CK, CK-MB, AST, ALT, LDH) in rat MI models [1]. The carboxylic acid handle allows rapid parallel amide library synthesis to explore SAR around the amine partner, while the regioisomeric integrity of the 1-methyl-1H-pyrazol-5-yl attachment is critical for maintaining on-target activity as demonstrated by the potency gaps observed across pyrazole-thiadiazole regioisomers [2].

Targeted Anticancer Library Synthesis Against Colon Carcinoma (HCT-116) and Gastric Carcinoma (SGC-7901)

Leverage the 1,2,3-thiadiazole-pyrazole scaffold for anticancer lead optimization. Structurally related pyrazole oxime-1,2,3-thiadiazole hybrids have shown single-digit micromolar IC₅₀ values (6.56–8.12 µM) against HCT-116 cells, outperforming 5-fluorouracil by 3.6–4.5-fold [2]. The target compound provides a versatile platform to explore amide, ester, and heterocycle-fused derivatives, with the pyrazole N-methyl group serving as a metabolically stable substituent that avoids the oxidative liabilities of N–H pyrazoles [3].

Agrochemical Fungicide Discovery Using the 1,2,3-Thiadiazole Pharmacophore

The 1,2,3-thiadiazole nucleus is a validated scaffold in agricultural fungicides, with cyclopentapyrazole-1,2,3-thiadiazole hybrids achieving 100% inhibition of Botrytis cinerea and single-digit µg/mL EC₅₀ values [4]. The target compound's carboxylic acid enables conjugation with agrochemically relevant amines to generate novel fungicide candidates. The presence of both pyrazole and thiadiazole rings offers dual-mode action potential, while the N-methyl group on pyrazole may improve foliar uptake and cuticular penetration compared to N-unsubstituted analogs [5].

CRAC Channel Inhibitor Medicinal Chemistry Programs

The 1,2,3-thiadiazole-5-carboxamide scaffold has been established as a privileged chemotype for calcium release-activated calcium (CRAC) channel inhibition, with BTP2 (N-[4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide) representing a well-characterized tool compound [6]. The target compound can serve as a more synthetically accessible and structurally diverse alternative to known CRAC inhibitor building blocks, enabling exploration of pyrazole-thiadiazole SAR beyond the BTP2 chemotype while retaining the critical thiadiazole-5-carboxylic acid amidation point [6].

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